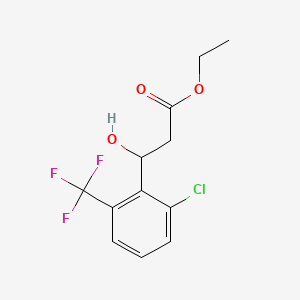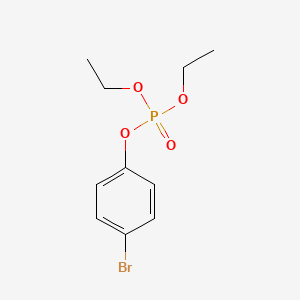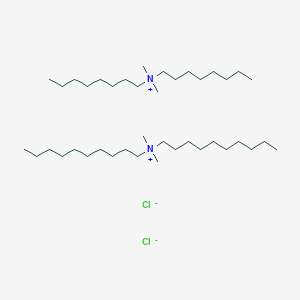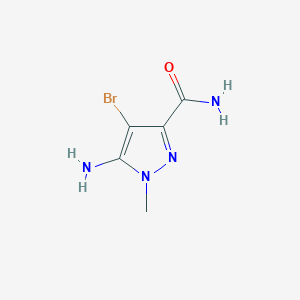
(8-Methylquinoxalin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methylquinoxalin-5-yl)boronic acid is an organic compound with the molecular formula C10H10BNO2. It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylquinoxalin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (8-Methylquinoxalin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronate esters, while reduction can produce boranes .
Scientific Research Applications
(8-Methylquinoxalin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (8-Methylquinoxalin-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, boronic acids are known to inhibit proteasomes, which are protein complexes involved in degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of proteins within cells, inducing apoptosis (programmed cell death) in cancer cells . The compound’s boronic acid group interacts with the active site of the proteasome, forming a reversible covalent bond that blocks its activity .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (8-Methylquinoxalin-5-yl)boronic acid is unique due to its quinoxaline ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This structure enhances its ability to participate in specific chemical reactions and interact with biological targets. For example, the quinoxaline ring can engage in π-π stacking interactions, which are important in drug-receptor binding .
Properties
Molecular Formula |
C9H9BN2O2 |
|---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
(8-methylquinoxalin-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c1-6-2-3-7(10(13)14)9-8(6)11-4-5-12-9/h2-5,13-14H,1H3 |
InChI Key |
SYHLXIBVCDICNX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)C)N=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)

![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)



![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)
